molecular formula C19H20N4O4S B6553915 N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide CAS No. 1187447-08-0

N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6553915
CAS No.: 1187447-08-0
M. Wt: 400.5 g/mol
InChI Key: NUEJJMZWGUFETC-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a sulfamoyl group at the 3-position and a benzyl-substituted carboxamide moiety at the 5-position of the pyrazole ring. The 4-ethoxyphenyl group attached to the sulfamoyl moiety introduces electron-donating properties, which may influence its physicochemical and biological behavior. This compound is synthesized via coupling reactions involving 1,5-diarylpyrazole-3-carboxylic acid intermediates, using reagents such as EDCI and HOBT in the presence of DIPEA, followed by reaction with N-benzylhydroxylamine.HCl . Its structural complexity necessitates advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, for unambiguous characterization .

Properties

IUPAC Name

N-benzyl-5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-2-27-16-10-8-15(9-11-16)23-28(25,26)18-12-17(21-22-18)19(24)20-13-14-6-4-3-5-7-14/h3-12,23H,2,13H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEJJMZWGUFETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative, such as 4-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and ethoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Introduction to N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

This compound is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and drug discovery. Its unique structure, characterized by the presence of a pyrazole ring and a sulfamoyl group, offers potential applications in treating various diseases, including cancer and viral infections.

Physical Properties

The compound exhibits properties typical of pyrazole derivatives, including moderate solubility in organic solvents and potential reactivity due to the presence of functional groups.

Antiviral Activity

This compound has been included in antiviral screening libraries, indicating its potential efficacy against viral pathogens. Specifically, it has been noted for its activity against Hepatitis B Virus (HBV) and other viral infections, showcasing its role as a candidate for antiviral drug development .

Anticancer Research

The compound's structural features suggest that it may interact with biological targets involved in cancer progression. Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines, making it a subject of interest for further investigation in oncology .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound are still emerging .

Drug Discovery and Development

The compound is part of diverse screening libraries aimed at identifying new drug candidates. Its inclusion in libraries targeting protein arginine methyltransferases and other biological pathways highlights its relevance in drug discovery efforts .

Case Study 1: Antiviral Screening

In a study focusing on the antiviral properties of various compounds, this compound was tested against HBV. The results indicated significant inhibition of viral replication at specific concentrations, suggesting its potential as a therapeutic agent for HBV infection.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment involving several cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. The mechanism of action appears to involve apoptosis induction, warranting further exploration into its anticancer mechanisms.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzyl and ethoxyphenyl groups may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamide derivatives exhibit diverse biological activities influenced by substituent positioning, electronic effects, and regioisomerism. Below is a detailed comparison of N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide with structurally related analogs:

Substituent Positioning and Structure-Activity Relationships (SAR)

  • Para vs. Ortho Substituents: The 4-ethoxyphenyl group (para-substituted) in the target compound contrasts with ortho-substituted analogs like 24b (2-methylphenyl), which exhibit superior inhibitory activity (72.80% at 10 µM) due to steric and electronic effects . Para-substituents generally provide moderate activity, suggesting that ortho-substituents enhance binding interactions in certain biological targets. 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide () shares the 4-ethoxyphenyl carboxamide group but replaces the sulfamoyl with bromo and chloropyridinyl moieties.

Sulfamoyl vs. Alternative Functional Groups

  • Sulfamoyl Group Impact: The sulfamoyl group in the target compound may enhance solubility and enable hydrogen bonding with biological targets, a feature absent in analogs like 10h (trifluoromethylphenyl sulfamoyl) or 10g (4,5-dimethylisoxazolyl sulfamoyl) . In contrast, N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide () replaces sulfamoyl with a benzoyl group, introducing strong electron-withdrawing effects that may alter binding kinetics .

Regioisomerism and Structural Flexibility

  • Positional Isomer Effects :
    • Regioisomers of pyrazole carboxamides, such as 106 (N-benzyl-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide), demonstrate that swapping substituent positions (3 vs. 5) impacts solubility and activity. The target compound’s 3-sulfamoyl/5-carboxamide arrangement may favor specific tautomeric forms or conformational stability .

Electronic and Steric Effects

  • Ethoxy vs. Halogen Substituents: The 4-ethoxy group in the target compound donates electrons via resonance, contrasting with bromo or chloro substituents in compounds like 10f and 10h, which withdraw electrons. This difference influences acidity (e.g., sulfamoyl proton dissociation) and interaction with charged residues in enzymatic active sites . 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide () incorporates dichlorophenoxy and benzothiazolyl groups, creating a sterically hindered structure with distinct pharmacokinetic profiles compared to the ethoxy-substituted target compound .

Analytical Characterization

  • NMR and Crystallography :
    • The target compound’s structure is validated via 1H/13C NMR, similar to E1 (4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide), where NMR elucidated tautomerism and hydrogen-bonding interactions .
    • Single-crystal X-ray studies of analogs (e.g., ) confirm precise bond lengths and angles, critical for understanding conformational stability .

Key Structural and Functional Comparisons

Compound Substituents Key Features Biological Impact
Target Compound 3-sulfamoyl, 5-carboxamide, 4-ethoxyphenyl Electron-donating ethoxy group; hydrogen-bonding capacity Moderate inhibitory activity (inferred)
24b () 2-methylphenyl, pyrazole-3-carboxamide Ortho-substituent enhances steric interactions 72.80% inhibition at 10 µM
10h () Trifluoromethylphenyl sulfamoyl Electron-withdrawing CF3 group; increased lipophilicity Enhanced membrane permeability
3-Bromo-... () Bromo, chloropyridinyl Halogenation improves lipophilicity; reduced hydrogen bonding Potential for targeting hydrophobic pockets
106 () Regioisomeric 5-sulfamoyl/3-carboxamide Altered tautomerism and solubility Distinct SAR profile

Biological Activity

N-benzyl-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S. The structure includes a pyrazole core substituted with a benzyl group and a sulfamoyl moiety, which contributes to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC19H20N4O4SC_{19}H_{20}N_{4}O_{4}S
IUPAC NameThis compound
SMILESCCOc(cc1)ccc1NS(c1n[nH]c(C(NCc2ccccc2)=O)c1)(=O)=O
InChI KeyMDL Number (MFCD11996601)

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways, including:

  • BRAF(V600E) : A mutation associated with various cancers.
  • EGFR : Epidermal Growth Factor Receptor, often targeted in cancer therapies.

In vitro studies demonstrated that these compounds can inhibit tumor cell proliferation by targeting multiple signaling pathways involved in cancer progression .

Anti-inflammatory and Antibacterial Properties

The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. For instance, the compound exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Moreover, antibacterial assays have revealed that related pyrazole compounds possess notable activity against various bacterial strains, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents on the benzyl group can significantly influence potency and selectivity. For instance:

  • Substitution on the Aromatic Ring : Variations in substituents (e.g., ethoxy vs. other alkoxy groups) can enhance solubility and bioavailability.
  • Sulfamoyl Group : This moiety is essential for maintaining biological activity, particularly in inhibiting specific enzymes involved in cancer progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of pyrazole carboxamides showed IC50 values in the low micromolar range against BRAF(V600E) mutant cell lines, indicating strong potential as therapeutic agents for melanoma .
  • Anti-inflammatory Activity : Another investigation reported that specific pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .

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